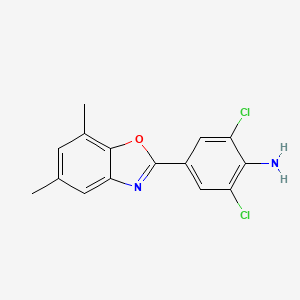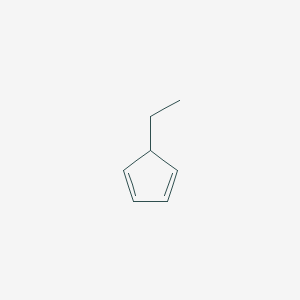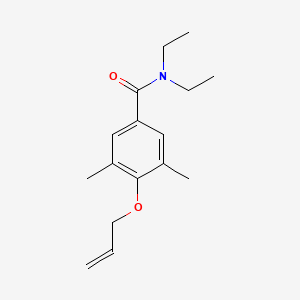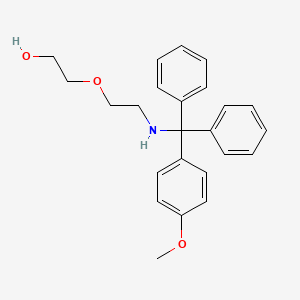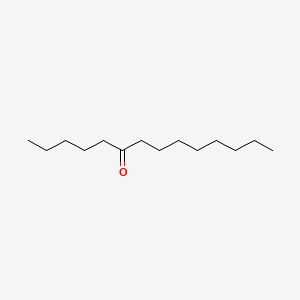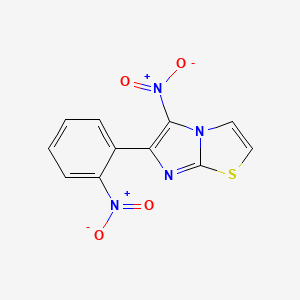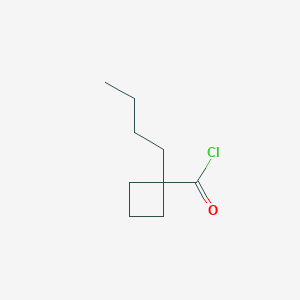![molecular formula C16H11IO3 B13802030 [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate CAS No. 870456-37-4](/img/structure/B13802030.png)
[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an iodine atom at the 3-position of the benzofuran ring and an acetate group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate typically involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. For instance, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired product . Another method involves the iodine-induced cyclization of benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are commonly used . These methods are efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzofuran derivatives can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using various reducing agents, depending on the specific functional groups present.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hypervalent iodine reagents.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Chemistry: Benzofuran derivatives, including [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate, are widely used in organic synthesis as building blocks for more complex molecules .
Biology and Medicine: These compounds have shown significant biological activities, including anticancer, antibacterial, and antiviral properties . For instance, certain benzofuran derivatives have demonstrated potent anticancer activities against various cancer cell lines .
Industry: In the industrial sector, benzofuran derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
- 2-(3-Iodo-1-benzofuran-2-yl)phenyl acetate
- 5-Iodo-2-phenyl-3-phenyl-sulfinyl-1-benzofuran
- 2-(4-Benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran-3-carbaldehyde
Uniqueness: The presence of the iodine atom at the 3-position of the benzofuran ring and the acetate group attached to the phenyl ring makes [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate unique. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
CAS No. |
870456-37-4 |
|---|---|
Molecular Formula |
C16H11IO3 |
Molecular Weight |
378.16 g/mol |
IUPAC Name |
[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H11IO3/c1-10(18)19-14-9-5-3-7-12(14)16-15(17)11-6-2-4-8-13(11)20-16/h2-9H,1H3 |
InChI Key |
BALUMCIZZWEAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=C(C3=CC=CC=C3O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


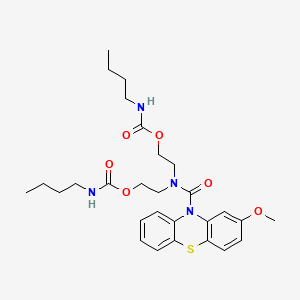
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
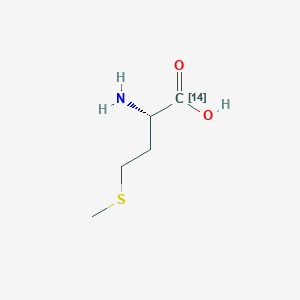
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
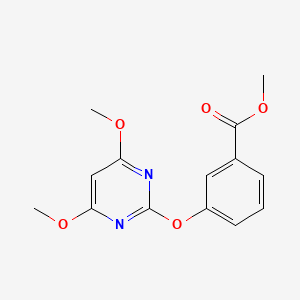
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
